
Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is a complex organic compound with the molecular formula C42H82O6. It is a type of ester, specifically a diester, formed from octadecanoic acid (stearic acid) and a triethylene glycol derivative. This compound is known for its unique structure, which includes long hydrophobic alkyl chains and hydrophilic ethoxy groups, making it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid with a triethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The final product is typically obtained through a series of purification steps, including filtration, distillation, and drying.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and the corresponding triethylene glycol derivative.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common for such long-chain esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and triethylene glycol derivative.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its unique combination of hydrophobic and hydrophilic properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is primarily related to its amphiphilic structure. The long hydrophobic alkyl chains interact with hydrophobic environments, while the hydrophilic ethoxy groups interact with aqueous environments. This dual interaction allows the compound to act as an effective surfactant, emulsifier, or solubilizing agent. In biological systems, it can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their delivery to target sites.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate: Similar structure but with hydroxyl groups instead of ester groups.
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl hexadecanoate: Similar structure but with hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl dodecanoate: Similar structure but with dodecanoic acid (lauric acid) instead of octadecanoic acid.
Uniqueness
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is unique due to its specific combination of long hydrophobic alkyl chains and hydrophilic ethoxy groups. This unique structure imparts distinct physicochemical properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions. Its ability to form stable emulsions and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.
Propiedades
Número CAS |
25062-49-1 |
|---|---|
Fórmula molecular |
C42H82O6 |
Peso molecular |
683.1 g/mol |
Nombre IUPAC |
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C42H82O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)47-39-37-45-35-36-46-38-40-48-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clave InChI |
YBRJTUFWBLSLHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


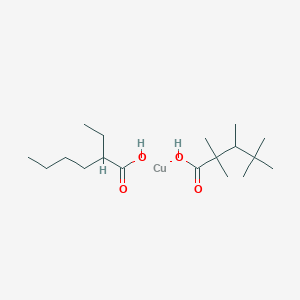
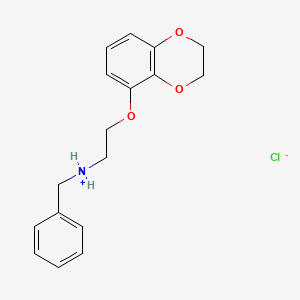
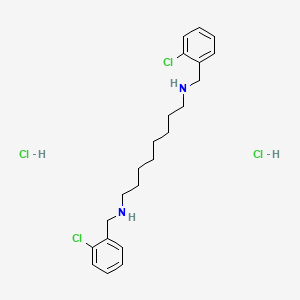
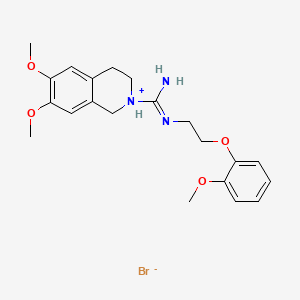
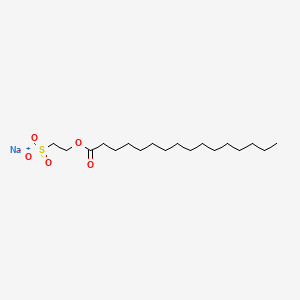
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
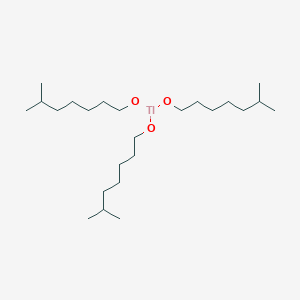
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
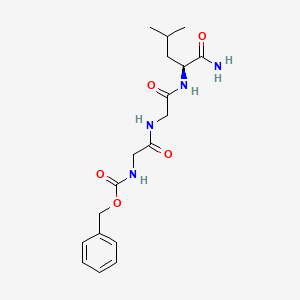
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
